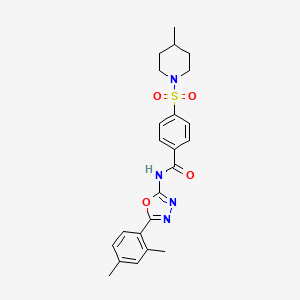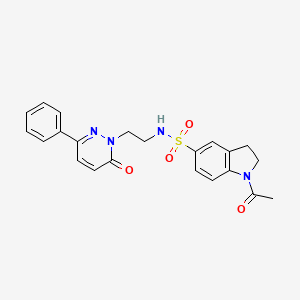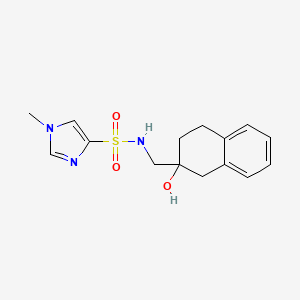![molecular formula C13H14ClFN4O B2774023 3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097911-85-6](/img/structure/B2774023.png)
3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce both chlorine and fluorine atoms.
Introduction of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Amidation reaction: The final step involves the coupling of the chloro-fluorophenyl intermediate with the triazole-containing amine to form the desired propanamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles replace these halogen atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro-fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can be compared with other similar compounds, such as:
3-(3-chloro-4-fluorophenyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]propanamide: This compound has a similar structure but with a different triazole ring position, which may affect its chemical properties and biological activities.
3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,4-triazol-2-yl)ethyl]propanamide:
3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]butanamide: This compound has a longer alkyl chain, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O/c14-11-9-10(1-3-12(11)15)2-4-13(20)16-7-8-19-17-5-6-18-19/h1,3,5-6,9H,2,4,7-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUJRNUZVOFAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCN2N=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2773944.png)
![3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B2773945.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide](/img/structure/B2773948.png)

![4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2773950.png)
![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2773951.png)
![1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2773953.png)
![3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2773956.png)

![3-[4-(dimethylamino)phenyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2773960.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2773961.png)
